molecular formula C25H27N3O4S B10904398 N-(4-ethoxyphenyl)-N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

N-(4-ethoxyphenyl)-N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

Cat. No.: B10904398
M. Wt: 465.6 g/mol
InChI Key: GHNAUANALBGILM-NLRVBDNBSA-N
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Description

N~1~-(4-ETHOXYPHENYL)-N~1~-(2-{2-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-1-BENZENESULFONAMIDE is a complex organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound features a sulfonamide group, which is a key functional group in many drugs due to its ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ETHOXYPHENYL)-N~1~-(2-{2-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

  • Coupling with Ethoxyphenyl Sulfonamide: : The hydrazone intermediate is then coupled with 4-ethoxyphenyl sulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This step is typically performed in an organic solvent like dichloromethane at room temperature.

  • Final Cyclization: : The final step involves cyclization to form the desired compound. This can be achieved by heating the reaction mixture under reflux conditions in a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Reagents such as nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination are commonly employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N~1~-(4-ETHOXYPHENYL)-N~1~-(2-{2-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-1-BENZENESULFONAMIDE has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as a therapeutic agent due to its sulfonamide group, which is known to exhibit antibacterial, antifungal, and anti-inflammatory properties.

  • Biological Research: : The compound is used in studies involving enzyme inhibition, particularly targeting enzymes that interact with sulfonamide groups.

  • Pharmaceutical Development: : It serves as a lead compound in the development of new drugs, especially those targeting bacterial infections and inflammatory diseases.

  • Industrial Applications: : The compound’s unique structure makes it a candidate for use in the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N1-(4-ETHOXYPHENYL)-N~1~-(2-{2-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-1-BENZENESULFONAMIDE involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Sulfadiazine: Another sulfonamide antibiotic with similar properties.

Uniqueness

N~1~-(4-ETHOXYPHENYL)-N~1~-(2-{2-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-1-BENZENESULFONAMIDE is unique due to its complex structure, which includes both hydrazone and sulfonamide functionalities. This dual functionality allows it to interact with a broader range of biological targets, potentially making it more versatile in therapeutic applications compared to simpler sulfonamide compounds.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H27N3O4S/c1-3-20-10-12-21(13-11-20)18-26-27-25(29)19-28(22-14-16-23(17-15-22)32-4-2)33(30,31)24-8-6-5-7-9-24/h5-18H,3-4,19H2,1-2H3,(H,27,29)/b26-18+

InChI Key

GHNAUANALBGILM-NLRVBDNBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)OCC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)OCC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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